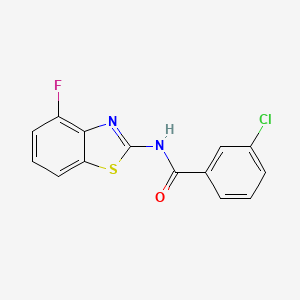

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFXOQAJJNYFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 3-chlorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.

Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.

Industry: The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

6-fluorobenzo[d]thiazole amides: These compounds share a similar benzothiazole core structure and exhibit comparable biological activities.

Benzothiazole derivatives: Other derivatives, such as 2-aminobenzothiazoles, also show antimicrobial and anticancer properties.

Uniqueness

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHClFNOS

- CAS Number : 895010-89-6

The compound exhibits significant biological activity through various mechanisms:

- Antimicrobial Activity : It has been shown to inhibit the growth of several pathogens, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The mode of action involves interference with essential biochemical pathways necessary for bacterial survival and proliferation .

- Antifungal Properties : Research indicates that this compound demonstrates antifungal activity against various fungi, making it a candidate for developing new antifungal therapies .

- Anticancer Potential : The compound has been investigated for its anticancer properties, showing cytotoxic effects against multiple cancer cell lines. This activity is attributed to its ability to disrupt cellular processes essential for cancer cell growth .

Table 1: Biological Activities of this compound

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction between 3-chlorobenzoyl chloride and 4-fluoro-1,3-benzothiazol-2-ylamine.

- Reaction Conditions : Conducted under mild conditions in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

Applications in Medicine and Industry

The compound's diverse biological activities suggest several potential applications:

- Pharmaceutical Development : As a lead compound in the development of new antibiotics and antifungal agents.

- Cancer Therapy : Exploring its use in novel chemotherapeutic agents due to its anticancer properties.

- Agrochemicals : Utilized in the synthesis of herbicides and fungicides due to its antimicrobial properties .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. DCM |

| Catalyst | HATU | +20% vs. Pd/C |

| Reaction Time | 12–16 hrs | >90% completion |

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons appear at δ 7.2–8.1 ppm; NH proton (amide) at δ 10.2–10.5 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm; benzothiazole carbons at 120–150 ppm .

- IR Spectroscopy : C=O stretch at ~1650 cm⁻¹; C-F (benzothiazole) at 1100–1200 cm⁻¹ .

- HPLC : Use C18 column (gradient: 60% acetonitrile/water); retention time ~8.2 min .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Q. Table 2: Key Spectral Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 10.3 ppm (amide NH) | |

| IR | 1652 cm⁻¹ (C=O stretch) | |

| HPLC | Retention time: 8.2 min (95% purity) |

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Cell Line Differences : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity .

- Data Normalization : Normalize IC₅₀ values to protein content (Bradford assay) or cell count.

Case Study : Discrepancies in kinase inhibition (IC₅₀ = 2–10 µM) may stem from ATP concentration variations; use fixed [ATP] (e.g., 100 µM) in kinase assays .

(Advanced) What computational approaches predict interactions with biological targets like protein kinases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). The chloro and fluoro groups enhance hydrophobic interactions .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl/F) on activity .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

| Compound Variant | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Parent compound | -9.2 | 4.5 |

| 3-NO₂ analog | -10.1 | 1.8 |

(Basic) What are critical considerations for ensuring compound stability?

Methodological Answer:

- Storage : Store at -20°C in amber vials to prevent photodegradation.

- Solubility : Use DMSO for stock solutions (50 mM); avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Stability Assays : Monitor via HPLC over 72 hrs at 25°C; <5% degradation indicates acceptable stability .

(Advanced) How do chloro and fluoro substituents affect electronic properties and binding?

Methodological Answer:

- Electron Effects : Chloro (σp = 0.23) and fluoro (σp = 0.06) withdraw electrons, polarizing the benzamide core and enhancing H-bonding with kinase residues .

- Hydrophobic Interactions : Fluorine’s van der Waals radius (1.47 Å) fits tightly into hydrophobic pockets (e.g., EGFR kinase) .

- Synergistic Effects : Dual substitution increases logP (2.8 vs. 1.5 for non-halogenated analogs), improving membrane permeability .

(Basic) How to identify and remove synthesis by-products?

Methodological Answer:

- By-Products : Unreacted 2-amino-benzothiazole (TLC spot at Rf 0.3) or dimerized amide.

- Purification :

(Advanced) What crystallography challenges arise, and how are they addressed using SHELX?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.